molecular formula C11H22O2Si B12619530 [(1-tert-Butoxybuta-1,3-dien-1-yl)oxy](trimethyl)silane CAS No. 919296-48-3

[(1-tert-Butoxybuta-1,3-dien-1-yl)oxy](trimethyl)silane

Cat. No.: B12619530
CAS No.: 919296-48-3
M. Wt: 214.38 g/mol
InChI Key: QFPVDKHGINFNJZ-UHFFFAOYSA-N
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Description

(1-tert-Butoxybuta-1,3-dien-1-yl)oxysilane is an organosilicon compound characterized by the presence of a tert-butoxy group and a butadiene moiety attached to a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-tert-Butoxybuta-1,3-dien-1-yl)oxysilane typically involves the reaction of 1-tert-butoxy-1,3-butadiene with trimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

While specific industrial production methods for (1-tert-Butoxybuta-1,3-dien-1-yl)oxysilane are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1-tert-Butoxybuta-1,3-dien-1-yl)oxysilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield simpler silane derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce simpler silane compounds.

Scientific Research Applications

(1-tert-Butoxybuta-1,3-dien-1-yl)oxysilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are explored for their potential biological activities, including anticancer and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential use in drug development and delivery systems.

    Industry: It is utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (1-tert-Butoxybuta-1,3-dien-1-yl)oxysilane involves its interaction with specific molecular targets and pathways. The tert-butoxy and butadiene moieties play crucial roles in its reactivity and binding affinity. The compound can undergo hydrolysis to release active intermediates that interact with biological targets, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • 6-({3-[(1E)-buta-1,3-dien-1-yl]-1-oxo-1H-isochromen-5-yl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid

Uniqueness

(1-tert-Butoxybuta-1,3-dien-1-yl)oxysilane is unique due to its combination of a tert-butoxy group and a butadiene moiety attached to a trimethylsilane group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

919296-48-3

Molecular Formula

C11H22O2Si

Molecular Weight

214.38 g/mol

IUPAC Name

trimethyl-[1-[(2-methylpropan-2-yl)oxy]buta-1,3-dienoxy]silane

InChI

InChI=1S/C11H22O2Si/c1-8-9-10(12-11(2,3)4)13-14(5,6)7/h8-9H,1H2,2-7H3

InChI Key

QFPVDKHGINFNJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=CC=C)O[Si](C)(C)C

Origin of Product

United States

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